molecular formula C20H24ClNO B14511407 1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine CAS No. 62663-39-2

1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine

Cat. No.: B14511407
CAS No.: 62663-39-2
M. Wt: 329.9 g/mol
InChI Key: JKFWEDVHKVUDMA-UHFFFAOYSA-N
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Description

1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine is an organic compound with the molecular formula C20H24ClNO It is a piperidine derivative, characterized by the presence of a chlorophenoxy and a phenylpropyl group attached to the piperidine ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), alkoxides, amines.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[3-(3-Chlorophenoxy)propyl]piperidine
  • 1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine

Comparison:

Properties

CAS No.

62663-39-2

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

IUPAC Name

1-[3-(3-chlorophenoxy)-3-phenylpropyl]piperidine

InChI

InChI=1S/C20H24ClNO/c21-18-10-7-11-19(16-18)23-20(17-8-3-1-4-9-17)12-15-22-13-5-2-6-14-22/h1,3-4,7-11,16,20H,2,5-6,12-15H2

InChI Key

JKFWEDVHKVUDMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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